Steric Hindrance and Amide Bond Geometry: Impact on Peptide Conformational Restriction
The isopropyl substituent on the α-nitrogen of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine enforces a greater degree of conformational restriction in the resulting peptide backbone compared to N-methyl and unsubstituted analogs. While N-methylation increases the cis-amide bond population to approximately 30%, N-isopropylation is known to further elevate the cis-isomer proportion due to increased steric clash between the N-alkyl group and the preceding carbonyl oxygen [1]. This alteration of the cis/trans equilibrium directly influences the overall 3D structure and biological recognition of peptides incorporating this residue, a feature not achievable with Boc-Phe (cis content ~0.1%) or Boc-N-Me-Phe (cis content ~30%) [1].
| Evidence Dimension | Cis-amide bond population in model N-alkylated amino acid derivatives |
|---|---|
| Target Compound Data | Estimated >30% cis-amide population (class inference for N-isopropyl derivatives) |
| Comparator Or Baseline | Boc-Phe: ~0.1% cis; Boc-N-Me-Phe: ~30% cis [1] |
| Quantified Difference | Target compound cis-population is significantly higher than Boc-Phe and comparable to or greater than Boc-N-Me-Phe. |
| Conditions | Inferred from NMR studies of N-methyl and N-isopropyl amino acid derivatives in aqueous and organic solvents. |
Why This Matters
This property is critical for designing peptides with specific, pre-organized conformations that can enhance target binding affinity and selectivity.
- [1] Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res. 2008, 41, 1331-1342. View Source
